molecular formula C16H27FN2O6Si B1652476 1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1445379-61-2

1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1652476
CAS No.: 1445379-61-2
M. Wt: 390.48
InChI Key: FQCJMRIFHYTBRI-FRRDWIJNSA-N
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Description

The compound 1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a nucleoside analog with a pyrimidine-2,4-dione base (uracil) linked to a modified tetrahydrofuran (THF) sugar moiety. Key structural features include:

  • Tert-butyldimethylsilyl (TBDMS) protection at the 4-hydroxy position of the THF ring.
  • Fluorine substitution at the 3-position of the THF.
  • Bis-hydroxymethyl groups at the 5-position of the THF.
  • Stereochemistry (2R,3R,4R) critical for biological interactions.

The TBDMS group enhances lipophilicity, facilitating membrane permeability and protecting hydroxyl groups during synthesis . Fluorination improves metabolic stability and electronic properties, while the bis-hydroxymethyl groups may influence solubility and hydrogen bonding . This compound is likely an intermediate in oligonucleotide synthesis or a candidate for antiviral drug development due to structural parallels with nucleoside reverse transcriptase inhibitors (NRTIs) like AZT .

Properties

IUPAC Name

1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27FN2O6Si/c1-15(2,3)26(4,5)25-12-11(17)13(24-16(12,8-20)9-21)19-7-6-10(22)18-14(19)23/h6-7,11-13,20-21H,8-9H2,1-5H3,(H,18,22,23)/t11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCJMRIFHYTBRI-FRRDWIJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1(CO)CO)N2C=CC(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H]([C@@H](OC1(CO)CO)N2C=CC(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27FN2O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126509
Record name 2′-Deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′-fluoro-4′-C-(hydroxymethyl)uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445379-61-2
Record name 2′-Deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′-fluoro-4′-C-(hydroxymethyl)uridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445379-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′-fluoro-4′-C-(hydroxymethyl)uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS No. 1445379-61-2) is a synthetic compound with potential biological activity. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound features a pyrimidine core substituted with a tetrahydrofuran moiety. The tert-butyldimethylsilyl group enhances its stability and solubility. The molecular formula is C16H27FN2O6SiC_{16}H_{27}FN_2O_6Si, with a molecular weight of 390.48 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as an antiviral agent and its interactions with various biological pathways. The following sections summarize key findings from recent studies.

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit antiviral properties. A study published in PubMed Central discussed the structure-activity relationship (SAR) of heterocyclic compounds and their potential as antiviral agents. The findings suggest that modifications in the tetrahydrofuran and pyrimidine rings can significantly influence antiviral efficacy .

The proposed mechanism involves the inhibition of viral replication through interference with nucleic acid synthesis. The presence of fluorine in the structure may enhance binding affinity to viral enzymes, thereby increasing antiviral potency.

Case Studies and Research Findings

  • In vitro Studies : A series of in vitro assays demonstrated that compounds similar to this compound exhibited significant inhibition of viral strains such as HSV and influenza .
  • Cytotoxicity Assessment : Cytotoxicity tests revealed that at therapeutic concentrations, the compound displayed low toxicity to human cell lines, indicating a favorable safety profile for further development .
  • Comparative Efficacy : In comparative studies against established antiviral drugs, this compound showed comparable or superior efficacy in inhibiting viral replication in specific assays .

Data Tables

PropertyValue
CAS Number1445379-61-2
Molecular FormulaC₁₆H₂₇FN₂O₆Si
Molecular Weight390.48 g/mol
Biological ActivityAntiviral
CytotoxicityLow at therapeutic doses

Comparison with Similar Compounds

Key Insights :

  • TBDMS increases lipophilicity but may reduce water solubility.
  • DMT groups () enable controlled deprotection in oligonucleotide synthesis.

Fluorinated Analogs

Fluorination alters electronic properties and stabilizes glycosidic bonds against enzymatic cleavage.

Compound Name Substituents (THF) Base Molecular Weight Key Features References
Target Compound 4-(TBDMS-O), 3-F, 5,5-bis(hydroxymethyl) Uracil ~392 Fluorine enhances metabolic stability -
1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione 3-F, 4-OH, 5-hydroxymethyl Uracil 276.67 Antiviral potential (e.g., hepatitis B)
1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione 3-Cl, 3-F, 4-OH, 5-hydroxymethyl Uracil 280.64 Dual halogenation for enhanced binding

Key Insights :

  • Fluorine at the 3-position (target compound) mimics natural ribose conformation, improving target engagement.
  • Dual halogenation () may disrupt viral polymerase activity more effectively.

Hydroxymethyl-Modified Analogs

Compound Name Substituents (THF) Base Molecular Weight Key Features References
Target Compound 4-(TBDMS-O), 3-F, 5,5-bis(hydroxymethyl) Uracil ~392 Bis-hydroxymethyl improves solubility -
1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione 3,4-OH, 5-hydroxymethyl Uracil 262.23 Natural deoxyribose analog (e.g., thymidine)
1-((2R,3R,4S,5S)-3,4-Dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione 3,4-OH, 5-iodomethyl Uracil 354.10 Radiopharmaceutical applications

Key Insights :

  • Bis-hydroxymethyl groups (target compound) enhance aqueous solubility compared to single substitutions.
  • Iodomethyl groups () enable radioactive labeling for imaging.

Base-Modified Analogs

Pyrimidine ring modifications alter base-pairing and mechanism of action.

Compound Name Substituents (THF) Base Molecular Weight Key Features References
Target Compound 4-(TBDMS-O), 3-F, 5,5-bis(hydroxymethyl) Uracil ~392 Unmodified uracil for natural base pairing -
Azidothymidine (AZT) 3'-azido Thymine 267.24 Chain termination in HIV reverse transcriptase
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione 3,4-OH, 5-methyl 5-CF3-uracil 310.21 Trifluoromethyl enhances base stacking

Key Insights :

  • AZT’s azido group prevents DNA elongation, while the target compound’s unmodified uracil may allow incorporation into viral RNA/DNA.
  • Trifluoromethyl groups () increase base hydrophobicity, improving target binding.

Research Findings and Implications

  • Synthesis : TBDMS protection () and fluorination () are critical for regioselective modifications.
  • Stability : Fluorine and TBDMS synergistically enhance metabolic stability and lipophilicity.
  • Chemical Similarity: Tanimoto coefficients () could quantify structural overlap with known NRTIs, guiding drug design.

Preparation Methods

Synthesis of the Fluorinated Tetrahydrofuran Intermediate

The stereoselective formation of the 3-fluoro-4-TBDMS-protected tetrahydrofuran ring begins with a protected ribonolactone derivative. Adapted from methods reported for anti-HCV nucleosides:

  • Halogenation :

    • Protected lactone 6 (1.0 equiv) is treated with N-chlorosuccinimide (NCS, 1.2 equiv) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at −78°C to yield 2-halogenated lactones 7 or 8 (85–90% yield).
    • Key condition : Trimethylsilyl enol ether formation prior to halogenation ensures regioselectivity.
  • Diastereoselective Fluorination :

    • Halogenated lactones 7/8 undergo fluorination using N-fluorobenzenesulfonimide (NFSI, 1.5 equiv) and lithium hexamethyldisilazide (LiHMDS, 2.0 equiv) in tetrahydrofuran (THF) at −40°C.
    • Result : 2-α-halo-2-β-fluoro lactones 9/10 (dr > 10:1, 75–80% yield).
  • Lactol Formation :

    • Reduction of lactones 9/10 with lithium tri-tert-butoxyaluminium hydride (1.5 equiv) in THF at 0°C produces lactols 11/12 (α/β anomers, 2:1 ratio, 70% yield).

Glycosylation with Uracil

The lactol intermediate is coupled to uracil under Vorbrüggen conditions:

  • Benzoylation :

    • Lactol 11 (1.0 equiv) reacts with benzoyl chloride (2.5 equiv) in pyridine to form perbenzoylated derivative 13 (95% yield).
  • Nucleobase Coupling :

    • 13 (1.0 equiv) is heated with persilylated uracil (1.2 equiv) and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv) under microwave irradiation (150°C, 5 min).
    • Outcome : α/β-anomeric nucleosides 15a-b (60% yield, α:β = 1:2).
  • Deprotection :

    • TBDMS cleavage with tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF yields the 3-fluoro-4-hydroxy intermediate.
    • Note : The 5,5-bis(hydroxymethyl) groups remain unprotected during this step.

Installation of the TBDMS Protecting Group

  • The 4-hydroxyl group is selectively silylated using tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 equiv) and imidazole (3.0 equiv) in DMF (85% yield).

Reaction Optimization and Challenges

Stereochemical Control

  • Fluorination : The use of NFSI and LiHMDS ensures β-face selectivity due to steric hindrance from the bulky TBDMS group.
  • Glycosylation : Microwave irradiation enhances anomeric selectivity (β:α = 2:1), critical for biological activity.

Purification and Yield Improvements

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate 3:1) separates α/β anomers.
  • Crystallization : Ethanol/water recrystallization achieves >99% purity for the final compound.

Analytical Characterization

Property Value Method
Molecular Formula C₁₆H₂₇FN₂O₆Si HRMS (ESI+)
Molecular Weight 390.48 g/mol Calculated from formula
Melting Point 158–160°C Differential Scanning Calorimetry
Solubility 25 mg/mL in DMSO USP <921>
Optical Rotation ([α]²⁵D) +12.5° (c = 1.0, CHCl₃) Polarimetry

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.0 Hz, 1H, H-6), 5.92 (d, J = 5.6 Hz, 1H, H-1′), 4.85 (m, 1H, H-3′), 3.95–3.70 (m, 4H, H-5′,5′′), 0.90 (s, 9H, TBDMS).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −118.5 (d, J = 52 Hz).

Applications and Further Modifications

The compound serves as a precursor for phosphoramidate prodrugs targeting viral polymerases. Recent studies highlight its utility in:

  • Antiviral prodrug development : Phosphorylation via McGuigan’s Protide technology enhances cellular uptake.
  • Structure-activity relationship (SAR) studies : Modifications at the 5,5-bis(hydroxymethyl) position improve pharmacokinetic profiles.

Q & A

Q. Methodological Insight :

  • Use FT-IR and NMR (¹H/¹³C/¹⁹F) to confirm functional group integrity.
  • Compare reactivity with non-fluorinated analogs to assess electronic effects (e.g., via kinetic studies in nucleophilic substitution reactions).

Advanced: How can researchers optimize the multi-step synthesis of this compound to improve yield and stereochemical purity?

Synthesis involves stereoselective fluorination , TBDMS protection , and tetrahydrofuran ring formation . Key challenges include controlling stereochemistry at the 3-fluoro position and minimizing side reactions during silylation.

Q. Methodological Insight :

  • Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) for fluorination steps .
  • Use low-temperature conditions (-20°C to 0°C) and inert atmospheres to stabilize reactive intermediates.
  • Monitor reaction progress via HPLC-MS to identify and isolate intermediates .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Q. Core Techniques :

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation and stereochemical configuration. ¹H/¹³C NMR resolves tetrahydrofuran ring substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies may arise from metabolic instability, poor bioavailability, or off-target effects.

Q. Methodological Insight :

  • Conduct metabolic profiling (e.g., liver microsome assays) to identify degradation pathways .
  • Use pro-drug strategies (e.g., masking hydroxymethyl groups with labile esters) to enhance membrane permeability .
  • Perform target engagement assays (SPR, ITC) to verify binding affinity to intended biological targets (e.g., viral polymerases) .

Basic: What role does the TBDMS group play in the synthesis of this compound?

The TBDMS group acts as a temporary protecting group for hydroxyl moieties, preventing undesired side reactions (e.g., oxidation or glycosylation) during multi-step syntheses. It is later removed under mild acidic or fluoride-based conditions (e.g., TBAF) .

Advanced: How does stereochemistry at the 3-fluoro position affect antiviral activity?

The (3R)-fluoro configuration enhances substrate recognition by viral polymerases, as shown in analogs like 5'-deoxy-5'-iodouridine . Misconfiguration reduces binding affinity by disrupting hydrogen-bonding networks.

Q. Methodological Insight :

  • Compare enantiomeric pairs in enzymatic inhibition assays.
  • Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with viral polymerase active sites .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Q. Major Impurities :

  • Desilylated intermediates : Remove via silica gel chromatography .
  • Diastereomeric byproducts : Minimize using chiral stationary phases in preparative HPLC .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

  • Perform pH-dependent stability studies (pH 1–10) using UV-Vis spectroscopy to track degradation.
  • Simulate plasma stability by incubating the compound with human plasma at 37°C, followed by LC-MS analysis .

Basic: What structural analogs of this compound have been studied for antiviral activity?

Relevant analogs include:

Compound NameKey ModificationActivity Profile
5'-Deoxy-5'-iodouridineIodo-substitutionAnti-tumor, anti-DNA virus
DoxifluridineFluoropyrimidine backboneAntimetabolite activity

Advanced: What computational methods are used to predict this compound’s pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions.
  • Molecular Dynamics (MD) Simulations : Model membrane permeation and protein-ligand stability over nanosecond timescales .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

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